4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one
Description
4-Amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound belonging to the 1,2,4-triazin-5-one class. Its structure features a tert-butyl group at position 6, an amino group at position 4, and a benzylsulfanyl substituent at position 3 (). This compound shares a core scaffold with several biologically active derivatives, making it a subject of interest in medicinal and agricultural chemistry.
Properties
IUPAC Name |
4-amino-3-benzylsulfanyl-6-tert-butyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-14(2,3)11-12(19)18(15)13(17-16-11)20-9-10-7-5-4-6-8-10/h4-8H,9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUBXDXXTGAGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of pivaloyl cyanide with thiocarbohydrazide. The intermediate formed is then condensed and alkylated to replace the hydrogen atom on the sulfur with a benzyl group. The reaction conditions often include the use of strong acids, such as concentrated sulfuric acid, and temperatures ranging from 0°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of triazine compounds showed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma) . The mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Similar compounds have shown efficacy against enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus, respectively . The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain or reduced glucose absorption in the intestines.
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of synthesized triazine derivatives, including 4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one. The results indicated that this compound exhibited a lower IC50 value compared to standard chemotherapeutics like cisplatin in certain cancer cell lines . The study highlighted its potential as a lead compound for further development.
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, derivatives of triazine were screened for their ability to inhibit acetylcholinesterase. The findings suggested that modifications to the benzylsulfanyl group significantly enhanced inhibitory potency. This research underscores the importance of structural optimization in drug design for neurological disorders .
Mechanism of Action
The mechanism of action of 4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur-containing group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1,2,4-triazin-5-one derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:
Metribuzin (4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one)
- Substituents : Methylthio (SMe) at position 3, tert-butyl at position 5.
- Applications : Widely used as a herbicide (e.g., Sencor, Lexone) due to its inhibition of photosynthesis in plants .
- Degradation: Metabolizes into desamino-metribuzin and diketo-metribuzin, which retain mobility in environmental systems .
- Key Difference : The methylthio group in Metribuzin likely enhances herbicidal activity compared to bulkier substituents like benzylsulfanyl.
4-Amino-3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-one
- Substituents : 4-Chlorobenzylsulfanyl at position 3, methyl at position 6.
- Activity: Not explicitly reported in the evidence, but structural analogs with halogenated benzyl groups often show enhanced antimicrobial or anticancer activity due to electronic effects .
4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazin-5-one Derivatives
- Substituents : p-Methoxybenzyl at position 3.
- Activity : Demonstrated anticancer effects against leukemia cell lines (e.g., CCRF-CEM), with compounds 3 and 6 showing tumoricidal activity (negative percentage growth values at 10 µM) .
- Key Difference : The methoxy group’s electron-donating properties may enhance interactions with cancer cell targets compared to unsubstituted benzylsulfanyl groups.
6-[(4-tert-Butylphenyl)methyl]-3-sulfanyl-1,2,4-triazin-5-one
- Substituents : 4-tert-Butylbenzyl at position 6.
- Properties : Increased steric bulk from the tert-butylbenzyl group may reduce solubility but improve binding affinity in hydrophobic pockets .
Comparative Analysis Table
Structure-Activity Relationship (SAR) Insights
Position 3 :
- Methylthio (Metribuzin) : Optimal for herbicidal activity due to moderate size and electron-withdrawing effects.
- Benzylsulfanyl (Target Compound) : Increased lipophilicity may enhance pharmacokinetic properties but reduce environmental persistence compared to methylthio.
- p-Methoxybenzyl : Electron-donating methoxy group improves anticancer activity via enhanced target binding .
Position 6 :
- tert-Butyl : Enhances metabolic stability and hydrophobic interactions, critical for both herbicidal and anticancer applications.
- Methyl (Chlorobenzylsulfanyl analog) : Smaller size may increase solubility but reduce target affinity.
Biological Activity
4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique molecular structure that includes a benzylsulfanyl group and a tert-butyl moiety, which may contribute to its biological properties.
- Molecular Formula : CHNOS
- CAS Number : 78858-64-7
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and biological targets. The sulfur-containing group in the compound is crucial for its reactivity and binding affinity to these targets. It is hypothesized that the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Antimicrobial Properties
Research has indicated that triazine derivatives exhibit antimicrobial activity. In one study, various derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results suggested that the presence of the benzylsulfanyl group enhances the antimicrobial efficacy of the compound compared to other triazine derivatives .
Anticancer Activity
The potential anticancer properties of this compound have been explored through various in vitro studies. It has been noted that triazine derivatives can induce apoptosis in cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival . For instance, compounds similar to this compound have demonstrated activity against breast cancer cell lines by inducing oxidative stress and disrupting mitochondrial function .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function .
Case Studies and Experimental Data
Experimental studies have provided insight into the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one, and what analytical methods validate its purity?
- Synthesis : The compound can be synthesized via heterocyclization reactions. For example, hydrazine derivatives of triazinones react with electrophilic agents like benzylsulfanyl groups under controlled conditions (e.g., refluxing in ethanol with catalytic acid). A related method involves reacting 6-tert-butyl-3-hydrazino-triazin-5-one with benzoyl chloride or formic acid to form fused triazolo-triazinones, as demonstrated in analogous systems .
- Characterization : Purity is validated using HPLC (≥98% purity), while structural confirmation employs H/C NMR, FT-IR (e.g., S-H stretch at ~2550 cm), and high-resolution mass spectrometry (HRMS). X-ray crystallography via SHELXL ( ) is critical for resolving stereochemical ambiguities.
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods with SHELXS. Refinement in SHELXL applies full-matrix least-squares on , accounting for anisotropic displacement parameters .
- Validation : The CIF file is checked for errors using PLATON. Hydrogen bonds and π-π interactions are analyzed with Mercury software.
Q. What are the primary applications of triazinone derivatives in agricultural research?
- Herbicidal Activity : Structurally similar compounds (e.g., Metribuzin, ) inhibit photosynthesis by binding to the D1 protein in PSII. This compound’s tert-butyl and benzylsulfanyl groups may enhance soil persistence and lipid membrane permeability .
- Degradation Studies : Aerobic soil metabolism studies for related triazinones identify degradation products like desamino-metribuzin using LC-MS/MS .
Advanced Research Questions
Q. How can this compound be utilized in developing ion-selective electrodes (ISEs) for rare-earth metal detection?
- Sensor Design : The triazinone core’s nitrogen/sulfur donor atoms enable selective coordination with Tb(III) or other lanthanides. A PVC membrane sensor is prepared with the compound (2.5 wt%), plasticizer (DBP or NPOE, 65 wt%), and NaTPB (ionic additive, 1 wt%) .
- Performance Data :
| Parameter | Value |
|---|---|
| Linear Range | |
| Detection Limit | |
| Slope | |
| Response Time | ~15 s |
- Applications : Potentiometric titration of Tb(III) with EDTA and fluoride determination in environmental samples .
Q. What experimental strategies elucidate the environmental fate of this compound, particularly its degradation pathways?
- Approach : Use C-labeled analogs in soil/water systems. Extract metabolites via SPE and identify using HRMS and H NMR. Key transformations include:
- Oxidation : tert-butyl → ketone.
- Sulfanyl group cleavage : Benzylsulfanyl → hydroxyl or methylthio .
- Advanced Tools : QSAR models predict half-lives (e.g., BIOWIN, EPISuite) and ecotoxicity endpoints.
Q. What evidence supports the anticancer potential of triazinone derivatives, and how can structure-activity relationships (SAR) be explored?
- Biological Screening : Analogous 4-amino-triazinones show mild activity against leukemia (CCRF-CEM) in NCI-60 cell panels at 10 µM. SAR highlights:
- Critical Groups : Benzylsulfanyl enhances lipophilicity (logP ~2.5), while the tert-butyl group may hinder metabolic oxidation .
- Follow-up Studies : Synthesize derivatives with halogens or electron-withdrawing groups on the benzyl ring. Evaluate apoptosis via flow cytometry (Annexin V/PI staining).
Data Contradictions and Resolution
- Degradation Pathways : reports desamino-metribuzin as a primary metabolite, but conflicting data in groundwater studies suggest alternative pathways under anaerobic conditions. Resolve via isotopic tracer experiments and microbial community analysis.
- Sensor Selectivity : While shows Tb(III) selectivity, cross-reactivity with Fe(III) is observed at >10 M. Mitigate by optimizing membrane composition (e.g., higher PVC content).
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
